![molecular formula C15H32Te B14320802 1-[(Propan-2-yl)tellanyl]dodecane CAS No. 110615-25-3](/img/structure/B14320802.png)
1-[(Propan-2-yl)tellanyl]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-yl)tellanyl]dodecane is an organic compound that contains a tellurium atom bonded to a dodecane chain and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)tellanyl]dodecane typically involves the reaction of dodecane with tellurium and isopropyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its commercial viability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Propan-2-yl)tellanyl]dodecane can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The isopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.
Aplicaciones Científicas De Investigación
1-[(Propan-2-yl)tellanyl]dodecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(Propan-2-yl)tellanyl]dodecane involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. The isopropyl group may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanethiol: Contains a sulfur atom instead of tellurium.
1-Dodecanol: Contains a hydroxyl group instead of tellurium.
1-Dodecylamine: Contains an amine group instead of tellurium.
Uniqueness
1-[(Propan-2-yl)tellanyl]dodecane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds containing sulfur, oxygen, or nitrogen. The tellurium atom can participate in unique redox reactions and form strong bonds with other elements, making it valuable in various applications.
Propiedades
Número CAS |
110615-25-3 |
|---|---|
Fórmula molecular |
C15H32Te |
Peso molecular |
340.0 g/mol |
Nombre IUPAC |
1-propan-2-yltellanyldodecane |
InChI |
InChI=1S/C15H32Te/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h15H,4-14H2,1-3H3 |
Clave InChI |
KYSHQSOXXVFWTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Te]C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


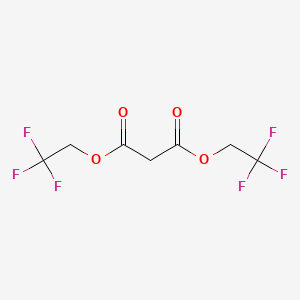
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
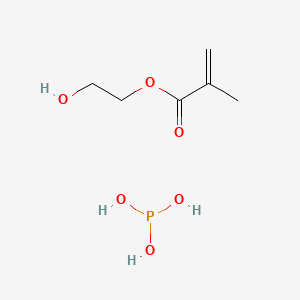

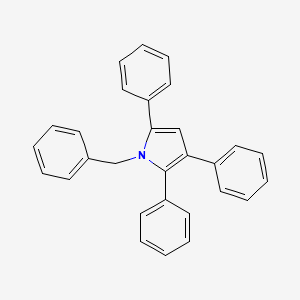
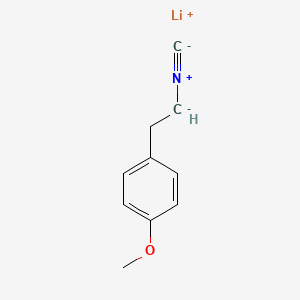


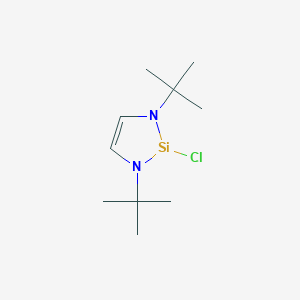
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
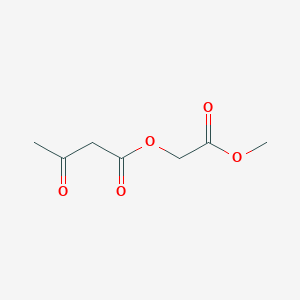
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
